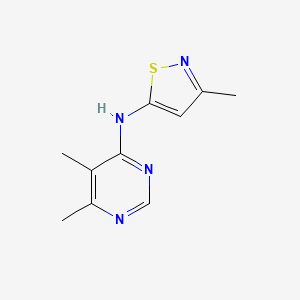

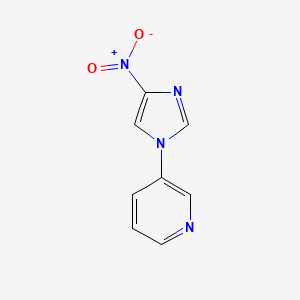

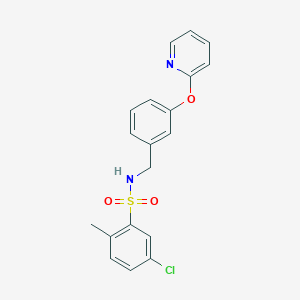

3-(4-Nitroimidazol-1-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Nitroimidazol-1-yl)pyridine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies. For instance, one study reported the synthesis of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one by reaction of 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propanoyl chloride with piperazine nucleophiles .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives have been reported to show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .科学的研究の応用

Synthesis and Characterization of Novel Compounds

- Novel pyridine-based nitronyl nitroxide biradicals and monoradicals, including variants with a 3-(4-nitroimidazol-1-yl)pyridine structure, were synthesized and characterized using ESR and UV-vis spectroscopy, revealing significant insights into intramolecular exchange coupling and triplet ground states (Rajadurai, Enkelmann, Baumgarten, & Ivanova, 2003).

Antitubercular Agent Research

- TBA-354, a pyridine-containing biaryl compound with 3-(4-nitroimidazol-1-yl)pyridine structure, demonstrated exceptional efficacy against chronic murine tuberculosis and favorable bioavailability, suggesting its potential as a next-generation nitroimidazole antitubercular agent (Upton et al., 2014).

Novel Scaffolds for Diversity-Oriented Synthesis

- A new strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, involving compounds with 3-(4-nitroimidazol-1-yl)pyridine structure, was developed, providing rapid access to diverse libraries and identifying compounds with significant antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

pH-Sensitive EPR Spectra in Biomedical Applications

- A series of 4-dialkylamino-2,5-dihydroimidazole nitroxides, including compounds with 3-(4-nitroimidazol-1-yl)pyridine structure, were developed as pH-sensitive probes for biomedical applications, exhibiting a broad range of pH sensitivity useful for monitoring in various biological environments (Kirilyuk, Bobko, Khramtsov, & Grigor’ev, 2005).

Antileishmanial Activity Studies

- Imidazole hydrazone compounds with 3-(4-nitroimidazol-1-yl)pyridine structure were evaluated for antileishmanial activity, indicating the potential of 4-nitroimidazole derivatives in antiprotozoal therapy (Oliveira et al., 2019).

Antibacterial Activity Research

- A study on 2-thiosubstituted-3-nitroimidazo[1,2-a]pyridine derivatives, including 3-(4-nitroimidazol-1-yl)pyridine, was conducted to explore their antibacterial activity, offering insights into the potential medical applications of these compounds (Ablo et al., 2022).

将来の方向性

The future directions for “3-(4-Nitroimidazol-1-yl)pyridine” could involve further exploration of its biological activities and potential applications in drug development. Imidazole derivatives are known for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

特性

IUPAC Name |

3-(4-nitroimidazol-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-5-11(6-10-8)7-2-1-3-9-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIVBKSPCXLSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitro-1H-imidazol-1-yl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-cyano-4-fluoro-N-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}aniline](/img/structure/B2447206.png)

![N-(benzo[d]thiazol-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2447216.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2447221.png)

![1,4'-bipiperidin-1'-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2447222.png)

![4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2447224.png)

![2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2447226.png)